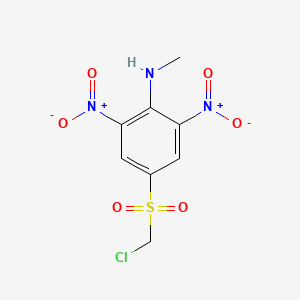
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline is a chemical compound known for its unique structure and reactivity. This compound features a chloromethanesulfonyl group attached to an aniline ring, which is further substituted with nitro groups at the 2 and 6 positions and a methyl group at the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce nitro groups at the 2 and 6 positions. This is followed by the introduction of the chloromethanesulfonyl group through a sulfonylation reaction using chloromethanesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chloromethanesulfonyl chloride.
化学反応の分析
Types of Reactions
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethanesulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonates.
Reduction: Formation of 4-(Chloromethanesulfonyl)-N-methyl-2,6-diaminoaniline.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
科学的研究の応用
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The overall effect depends on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: Similar in having a sulfonyl chloride group but lacks the nitro and aniline functionalities.
N-Methyl-2,6-dinitroaniline: Similar in having the nitro and aniline functionalities but lacks the sulfonyl chloride group.
Uniqueness
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both nitro and sulfonyl chloride groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
61496-68-2 |
|---|---|
分子式 |
C8H8ClN3O6S |
分子量 |
309.68 g/mol |
IUPAC名 |
4-(chloromethylsulfonyl)-N-methyl-2,6-dinitroaniline |
InChI |
InChI=1S/C8H8ClN3O6S/c1-10-8-6(11(13)14)2-5(19(17,18)4-9)3-7(8)12(15)16/h2-3,10H,4H2,1H3 |
InChIキー |
VTEAAZHCRJTHLH-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)

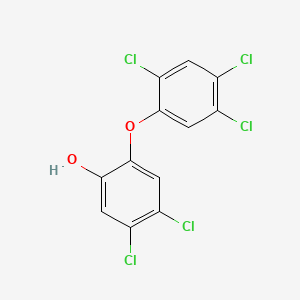
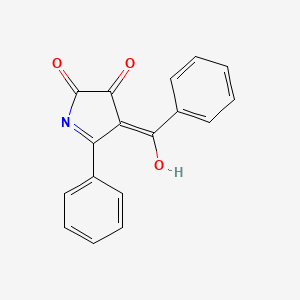



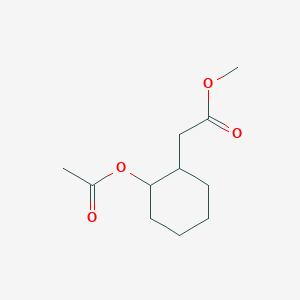

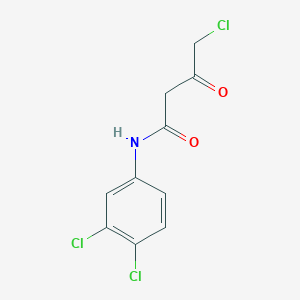

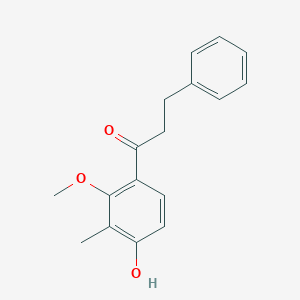
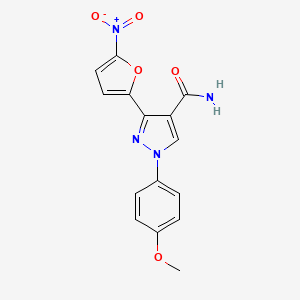
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
